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molecular formula C5H4BrN3O2 B017998 3-Amino-6-bromopyrazine-2-carboxylic acid CAS No. 486424-37-7

3-Amino-6-bromopyrazine-2-carboxylic acid

Cat. No. B017998
M. Wt: 218.01 g/mol
InChI Key: MTNAQEKMSVDTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198285B2

Procedure details

Methy 3-amino-6-bromopyrazine-2-carboxylate (1.4 Kg), 5N NaOH solution (5.6 L) and methanol (8.4 L) were charged into reactor. The resulting suspension was warmed at 50° C. for 3 hours with vigorous stirring. The mixture was analysed for reaction completion. The mixture was cooled to 25° C. and the solids were collected by filtration. Filter cake was washed with water (1 L). The resultant solids were suspended in water (5 L) and pH value of this suspension was adjusted to 3 by adding 6 N HCl solution. The acidic solution was vigorously stirred at 25° C. for 48 h. During this period, pH value was checked, additional acid was charged if pH value >3. The suspension was filtered to collect a yellow-brown solid, which was dried in oven at 40° C. under a flow of N2. The crude subtitle material was used in the next step.
Quantity
1.4 kg
Type
reactant
Reaction Step One
Name
Quantity
5.6 L
Type
reactant
Reaction Step One
Quantity
8.4 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=[O:10])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.[OH-].[Na+]>CO>[NH2:1][C:2]1[C:3]([C:9]([OH:11])=[O:10])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 kg
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)OC
Name
Quantity
5.6 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.4 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The acidic solution was vigorously stirred at 25° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was analysed for reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
FILTRATION
Type
FILTRATION
Details
Filter cake
WASH
Type
WASH
Details
was washed with water (1 L)
ADDITION
Type
ADDITION
Details
by adding 6 N HCl solution
WAIT
Type
WAIT
Details
During this period
ADDITION
Type
ADDITION
Details
additional acid was charged if pH value >3
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
to collect a yellow-brown solid, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried in oven at 40° C. under a flow of N2

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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